2,4,5-Tribromobenzene-1,3-diamine
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Overview
Description
2,4,5-Tribromobenzene-1,3-diamine is an aromatic compound characterized by the presence of three bromine atoms and two amino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromobenzene-1,3-diamine typically involves the bromination of aniline derivatives followed by diazotization and subsequent substitution reactions. One common method includes:
Bromination: Aniline is brominated using elemental bromine in the presence of a suitable solvent to form 2,4,5-tribromoaniline.
Diazotization: The tribromoaniline is then diazotized using sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tribromobenzene-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic Aromatic Substitution: The bromine atoms can be substituted with other electrophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium nitrite, hydrochloric acid, and ethanol are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4,5-Tribromobenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,4,5-Tribromobenzene-1,3-diamine exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison: Compared to other tribromobenzene isomers, it exhibits distinct melting points, solubility, and reactivity patterns .
Properties
CAS No. |
39050-78-7 |
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Molecular Formula |
C6H5Br3N2 |
Molecular Weight |
344.83 g/mol |
IUPAC Name |
2,4,5-tribromobenzene-1,3-diamine |
InChI |
InChI=1S/C6H5Br3N2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H,10-11H2 |
InChI Key |
ZEBRXPZOXHBANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)N)Br)N |
Origin of Product |
United States |
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